Propenal O-pentafluorophenylmethyl-oxime
CAS No.: 932710-55-9
Cat. No.: VC8153527
Molecular Formula: C10H6F5NO
Molecular Weight: 251.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932710-55-9 |
|---|---|
| Molecular Formula | C10H6F5NO |
| Molecular Weight | 251.15 g/mol |
| IUPAC Name | (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]prop-2-en-1-imine |
| Standard InChI | InChI=1S/C10H6F5NO/c1-2-3-16-17-4-5-6(11)8(13)10(15)9(14)7(5)12/h2-3H,1,4H2/b16-3+ |
| Standard InChI Key | ICDUEGOPUWNJNF-HQYXKAPLSA-N |
| Isomeric SMILES | C=C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F |
| SMILES | C=CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |
| Canonical SMILES | C=CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Propenal O-pentafluorophenylmethyl-oxime, also known as acrolein O-2,3,4,5,6-PFBHA-oxime, is systematically named N-[(2,3,4,5,6-pentafluorophenyl)methoxy]prop-2-en-1-imine. Its structure features a propenal backbone conjugated to an oxime group, which is further substituted with a pentafluorobenzyl moiety (Fig. 1) . The IUPAC InChIKey (ICDUEGOPUWNJNF-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Table 1: Key Identifiers of Propenal O-Pentafluorophenylmethyl-Oxime
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 932710-55-9 | |
| Molecular Formula | ||
| Molecular Weight | 251.15 g/mol | |
| EC Number | 635-490-0 |
Synthesis and Purification Methods
Synthetic Pathways
The compound is synthesized via nucleophilic addition of pentafluorophenylhydroxylamine to acrolein in the presence of a sodium acetate catalyst . The reaction proceeds in ethanol under controlled temperature (20–25°C), yielding the oxime derivative through condensation (Eq. 1):
Purification Techniques
Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from dichloromethane-hexane mixtures, achieving >98% purity .
Physicochemical Properties
Thermal and Spectral Characteristics
The compound exhibits a boiling point of 571.91 K (298.76°C) and a melting point of 24°C . Its gas-phase standard enthalpy of formation () is calculated as -975.67 kJ/mol, while the vaporization enthalpy () is 44.41 kJ/mol .
Table 2: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| 3.071 | Crippen Calculated | |
| -4.36 | Crippen Calculated | |
| Retention Index (ZB-Wax) | 1594 | GC-ECNI MS |
Analytical Applications in Chromatography
Derivatization for Carbonyl Detection
Propenal O-pentafluorophenylmethyl-oxime serves as a derivatization agent for carbonyl compounds (e.g., formaldehyde, acrolein) in gas chromatography (GC). Its electron-capturing pentafluorophenyl group enhances detection sensitivity via electron capture negative ionization mass spectrometry (ECNI-MS) . For example, Schmarr et al. (2008) demonstrated its utility in headspace solid-phase microextraction (HS-SPME) for quantifying airborne acrolein at sub-ppb levels .
Comparative Analysis with Related Compounds
Structural Analogues
Propenal O-pentafluorophenylmethyl-oxime shares functional similarities with formaldehyde O-pentafluorobenzyl-oxime (CAS 86356-73-2) but differs in reactivity due to its α,β-unsaturated system .
Table 4: Comparison with Analogous Oximes
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